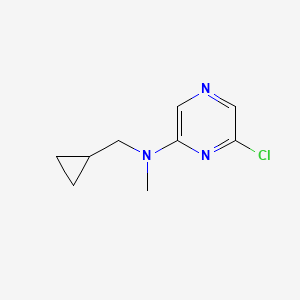

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-13(6-7-2-3-7)9-5-11-4-8(10)12-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJRZRYXUFZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-chloropyrazin-2-amine Intermediate

The starting pyrazine derivative, 6-chloropyrazin-2-amine, can be prepared by selective chlorination and amination of pyrazine or by functional group transformation of substituted pyrazines. Although direct literature on this exact intermediate is limited, related methods include:

- Halogenation of pyrazine derivatives using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to install chlorine at the 6-position.

- Amination at the 2-position via nucleophilic substitution or palladium-catalyzed amination reactions.

This intermediate is crucial as it sets the stage for subsequent N-alkylation reactions.

N-Alkylation to Form the N-(cyclopropylmethyl)-N-methyl Amine

The key step involves introducing the cyclopropylmethyl and methyl groups onto the amino nitrogen at the 2-position of the pyrazine ring. Common approaches include:

- Reductive amination : Reacting 6-chloropyrazin-2-amine with cyclopropylmethyl aldehyde or ketone followed by reduction.

- Direct alkylation : Using alkyl halides such as cyclopropylmethyl bromide and methyl iodide in the presence of a base (e.g., potassium carbonate) to alkylate the amine nitrogen.

Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation or substitution at undesired positions.

Reaction Conditions and Solvents

- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

- Reaction temperatures range from ambient to 80°C depending on the alkylating agents and catalysts used.

- Bases such as potassium carbonate or sodium hydride are common to deprotonate the amine and promote alkylation.

Representative Synthetic Route (Hypothetical Example)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Pyrazine + N-chlorosuccinimide, solvent: acetonitrile, 0-25°C | Selective chlorination at 6-position | 75-85 |

| 2 | 6-chloropyrazin-2-amine + cyclopropylmethyl bromide + K2CO3, DMF, 60°C, 12h | N-alkylation with cyclopropylmethyl group | 70-80 |

| 3 | Intermediate + methyl iodide + K2CO3, DMF, 50°C, 6h | Methylation of amine nitrogen | 65-75 |

| 4 | Purification by column chromatography or recrystallization | Isolation of target compound | >95 purity |

Research Findings and Optimization

- Selectivity: Chlorination at the 6-position is favored due to electronic effects of the pyrazine ring; however, controlling mono-substitution requires precise stoichiometric control.

- Alkylation efficiency: Using excess alkyl halides can drive the reaction to completion but may lead to side reactions; hence, optimization of molar ratios is critical.

- Reaction monitoring: Techniques such as TLC, HPLC, and NMR spectroscopy are used to monitor reaction progress and confirm substitution patterns.

- Yield and purity: Multi-step synthesis typically achieves overall yields between 40-60% after purification, with purity confirmed by NMR and mass spectrometry.

Comparative Analysis of Preparation Methods

| Method Aspect | Direct Alkylation | Reductive Amination | Advantages | Disadvantages |

|---|---|---|---|---|

| Starting Materials | 6-chloropyrazin-2-amine + alkyl halides | 6-chloropyrazin-2-amine + aldehyde + reducing agent | Simpler reagents, straightforward | Possible over-alkylation |

| Reaction Conditions | Mild to moderate heat, base catalyzed | Requires reducing agents (NaBH4, etc.) | High selectivity | More steps, sensitive reagents |

| Yield | Moderate to high | Moderate | Efficient for small scale | More complex purification |

Summary of Key Research Data

| Parameter | Value/Condition | Notes |

|---|---|---|

| Chlorination temperature | 0-25°C | Controls mono-substitution |

| Alkylation temperature | 50-80°C | Optimizes reaction rate |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Base | K2CO3 or NaH | Deprotonates amine for nucleophilic attack |

| Reaction time | 6-12 hours | Depends on reagent reactivity |

| Purity of final product | >95% | Confirmed by NMR, MS |

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine is C₉H₁₂ClN₃, with a molecular weight of approximately 197.66 g/mol. The compound features a pyrazine ring substituted with a chlorine atom at the 6-position and two amine groups: one N-methyl and one N-cyclopropylmethyl. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry .

Pharmacological Applications

1. Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action may involve the induction of apoptosis in malignant cells, although further research is necessary to elucidate the specific pathways involved.

2. Serotonin 5-HT2C Receptor Activation

The compound has been identified as an activator of the serotonin 5-HT2C receptor, which plays a crucial role in regulating appetite, mood, and anxiety. This activation has potential therapeutic implications for conditions such as obesity, depression, and lower urinary tract disorders .

3. Potential for Treating Lower Urinary Tract Symptoms

Due to its interaction with serotonin receptors, this compound may be beneficial in treating lower urinary tract symptoms associated with conditions like pelvic organ prolapse and stress urinary incontinence. The compound's selectivity and efficacy could lead to the development of safer therapeutic options for these disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-N-methylpyrazin-2-amine | Lacks cyclopropyl group; only N-methyl substitution | Simpler structure; potentially lower biological activity |

| 3-Amino-N-(cyclopropylmethyl)-N-methylpyrazin | Different substitution pattern on pyrazine ring | May exhibit distinct bioactivity profiles |

| 6-Fluoro-N-(cyclopropylmethyl)-N-methylpyrazin | Fluorinated instead of chlorinated | Different pharmacokinetics may be observed |

This table illustrates how variations in substitution can significantly impact biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural analogs and their substituents:

Key Observations :

- Steric Effects : The cyclopropylmethyl group in the target compound offers rigidity and moderate steric hindrance compared to bulkier cyclohexyl () or flexible benzyl groups ().

- Electronic Effects : Fluorinated () and heteroaromatic () substituents introduce electron-withdrawing or π-π stacking capabilities, whereas cyclopropane enhances lipophilicity.

Physicochemical Properties

- Lipophilicity : The cyclopropylmethyl group (logD ~2–3 estimated) likely increases logD compared to polar carboxamides () but reduces it relative to aromatic substituents ().

Biological Activity

6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure includes a chloro substituent and a cyclopropylmethyl group, which may influence its interaction with biological targets.

Research indicates that this compound primarily acts as a serotonin 5-HT₂C receptor agonist . This receptor is implicated in various physiological processes, including appetite regulation, mood control, and anxiety modulation. Activation of the 5-HT₂C receptor has been associated with:

- Appetite Suppression : Studies have shown that compounds activating this receptor can reduce food intake and promote weight loss in animal models .

- Antidepressant Effects : Agonists of the 5-HT₂C receptor have demonstrated efficacy in alleviating symptoms of depression .

- Anxiolytic Properties : There is evidence suggesting that these compounds may help in reducing anxiety-related behaviors .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. It demonstrates a reasonable half-life, allowing for sustained activity within biological systems.

Case Studies

- Weight Management : In rodent models, administration of the compound led to significant reductions in body weight, attributed to its appetite-suppressing effects mediated through the serotonin 5-HT₂C receptor .

- Mood Disorders : Clinical trials involving similar compounds have shown promise in treating mood disorders, suggesting that this compound may have similar therapeutic potential .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with other known serotonin receptor agonists:

| Compound Name | Receptor Target | Primary Effects | Observed Efficacy |

|---|---|---|---|

| This compound | 5-HT₂C | Appetite suppression, antidepressant | Significant in rodent studies |

| Lorcaserin | 5-HT₂C | Appetite suppression | Approved for weight management |

| Agomelatine | Melatonin/5-HT₂C | Antidepressant | Effective in clinical settings |

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for producing 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2,6-dichloropyrazine as a starting material. Cyclopropylmethylamine and methylamine derivatives are introduced under basic conditions (e.g., K₂CO₃ in DMF) at room temperature, followed by purification via silica gel chromatography (DCM/EA eluent) . Microwave-assisted coupling (e.g., Pd(PPh₃)₄ catalysis at 110°C) may enhance reaction efficiency for intermediates . Yield optimization requires stoichiometric control of amines and inert atmosphere (N₂) to minimize side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use H-NMR (500 MHz, CDCl₃/DMSO-d₆) to confirm substitution patterns (e.g., δ 7.76 ppm for pyrazine protons) and cyclopropane integration (δ 1.49–1.43 ppm). C-NMR (125 MHz) identifies carbonyl/imine environments (δ 170–140 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ via ESI) . Purity is assessed via HPLC (≥98%) and TLC monitoring during synthesis .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodology : Solubility is tested in polar aprotic solvents (DMF, DMSO) and alcohols (EtOH, MeOH). Stability studies under varying pH (1–12) and temperatures (4–80°C) guide storage conditions (e.g., -20°C under N₂). Boiling/melting points are extrapolated from analogs (e.g., 142.5°C for 6-chloro-N,N-dipropylpyrazin-2-amine) . LogP calculations (e.g., using ChemDraw) predict lipophilicity for bioavailability assessments .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, reaction path searches) inform reaction optimization for this compound?

- Methodology : Quantum chemical calculations (e.g., Gaussian) model transition states and activation energies for nucleophilic substitution. ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) by analyzing electronic parameters (HOMO-LUMO gaps) . Machine learning (e.g., LabMate.AI ) prioritizes experimental variables (catalyst loading, microwave power) based on historical reaction datasets .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing cyclopropylmethyl with pyridylmethyl or varying chloro-substitution positions ). Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) and validate via crystallography (e.g., protein-ligand docking). Discrepancies in activity may arise from steric effects (cyclopropane vs. bulkier groups) or electronic modulation (Cl vs. Br ).

Q. How are advanced purification techniques (e.g., chiral chromatography) applied to isolate enantiomers or resolve diastereomers?

- Methodology : Chiral stationary phases (CSPs, e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers if the compound exhibits axial chirality. Diastereomeric resolution employs gradient elution (hexane/IPA) with LC-MS tracking. Purity is confirmed via circular dichroism (CD) or X-ray crystallography (e.g., CCDC entries ).

Q. What mechanistic insights explain unexpected byproducts in large-scale syntheses?

- Methodology : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect off-path intermediates (e.g., dimerization via radical coupling). Scale-up discrepancies (e.g., reduced yields) are addressed via DOE (Design of Experiments) to optimize mixing efficiency and heat transfer. Byproduct structures are elucidated via HRMS/MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.